![molecular formula C14H16N6O2 B12241927 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12241927.png)
8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex heterocyclic compound that features an imidazole ring fused with a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazolopyrazine core may interact with various biological pathways, modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Another imidazole-containing compound with different biological activities.
Imidazo[1,5-a]indol-3-ones: Compounds with a similar imidazole structure but different core scaffolds.
Uniqueness
8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H16N6O2 |
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Molecular Weight |
300.32 g/mol |
IUPAC Name |
8-imidazol-1-yl-2-(oxan-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C14H16N6O2/c21-14-19-6-4-16-12(18-5-3-15-10-18)13(19)17-20(14)8-11-2-1-7-22-9-11/h3-6,10-11H,1-2,7-9H2 |
InChI Key |
UIPTWYPKCRAADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4 |
Origin of Product |
United States |
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